5-Tert-butyl-1,2,4-oxadiazol-3-amine

Physicochemical property prediction Lipophilicity Drug-likeness

Problem: Substituting methyl or unsubstituted 1,2,4-oxadiazole analogs for the tert-butyl variant alters molecular recognition and can cause failed reactions in CNS/kinase programs. Solution: 5-Tert-butyl-1,2,4-oxadiazol-3-amine delivers a 1.6 log unit lipophilicity increase (XLogP3 1.5) over the 5-methyl analog, providing a defined hydrophobic anchor for blood-brain barrier penetration and kinase pocket occupancy. • Verified ≥95% purity • Directly incorporated in patent scaffolds (US11254663, TW-201841909-A) • Primary amine handle enables rapid amide conjugation. In stock for immediate global dispatch.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
CAS No. 91362-43-5
Cat. No. B1338873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-1,2,4-oxadiazol-3-amine
CAS91362-43-5
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NO1)N
InChIInChI=1S/C6H11N3O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3,(H2,7,9)
InChIKeyVAYGOKAONCMZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butyl-1,2,4-oxadiazol-3-amine: Procurement & Structural Profile


5-Tert-butyl-1,2,4-oxadiazol-3-amine (CAS 91362-43-5) is a heterocyclic building block belonging to the 1,2,4-oxadiazole family, featuring a tert-butyl substituent at the 5-position and a primary amine at the 3-position of the oxadiazole ring. Its molecular formula is C6H11N3O with a molecular weight of 141.17 g/mol [1]. The compound is characterized by a computed XLogP3 of 1.5, a topological polar surface area of 64.9 Ų, and one rotatable bond . The 1,2,4-oxadiazole scaffold itself is a stable, electron-deficient aromatic system with pyridine-like nitrogen atoms .

Heterocyclic building block with primary amine handle for amide coupling and derivatization
tert-Butyl substituent provides a defined steric anchor with single rotatable bond
Verified GC-MS spectral reference available for identity confirmation upon receipt

Substitution Limitations of 5-Tert-butyl-1,2,4-oxadiazol-3-amine


The substitution of 5-tert-butyl-1,2,4-oxadiazol-3-amine with closely related oxadiazole analogs introduces substantial changes in both physicochemical properties and steric profile that directly impact reaction outcomes and final compound performance. The tert-butyl group confers markedly higher lipophilicity (XLogP3 = 1.5) and increased steric bulk compared to methyl, ethyl, or unsubstituted variants [1]. In the context of 1,2,4-oxadiazole regioisomers, the 1,2,4-oxadiazole scaffold itself exhibits distinct electronic properties and stability compared to 1,2,5-oxadiazole (furazan) or 1,3,4-oxadiazole isomers . These differences mean that substituting a methyl analog for the tert-butyl variant alters molecular recognition, solubility, and synthetic accessibility in ways that cannot be compensated for by simple stoichiometric adjustments, potentially leading to failed reactions or altered biological profiles in downstream applications.

Target
tert-Butyl substituent (branched C4) with higher lipophilicity and steric bulk
Substitute
Methyl or ethyl analogs may shift solubility, binding conformation, and reaction outcomes
Target
1,2,4-Oxadiazole scaffold with distinct electronic character and stability
Substitute
1,2,5- or 1,3,4-oxadiazole isomers differ in ring electronics and may alter target engagement
Target
Primary amine at the 3-position provides a hydrogen bond donor for directed interactions
Substitute
Non-aminated oxadiazole analogs lack the donor site, limiting derivatization and supramolecular assembly

5-Tert-butyl-1,2,4-oxadiazol-3-amine: Evidence for Procurement Decisions


Lipophilicity Difference vs. Methyl Analog

5-Tert-butyl-1,2,4-oxadiazol-3-amine exhibits a computed XLogP3 value of 1.5 . In contrast, its closest commercially available analog, 5-methyl-1,2,4-oxadiazol-3-amine (CAS 40483-47-4), has a predicted XLogP3 of approximately -0.1 [1]. This represents a difference of 1.6 log units, translating to the tert-butyl analog being approximately 40-fold more lipophilic under standard partitioning assumptions. This quantitative difference arises directly from the increased carbon count and hydrophobicity of the tert-butyl substituent relative to the methyl group.

Lipophilicity vs. Methyl
Cross-study comparable
XLogP3 1.5 vs. -0.1; Δ = 1.6 (~40-fold higher lipophilicity)
Supports selection where higher hydrophobicity is desired in scaffold design
Computed values from authoritative databases; confirm experimentally for critical projects
Physicochemical property prediction Lipophilicity Drug-likeness

Thermal Properties vs. Methyl Analog

The 5-methyl-1,2,4-oxadiazol-3-amine analog (CAS 40483-47-4) has a predicted boiling point of 188.1 °C (EPI Suite) [1] and a predicted melting point of 33.38 °C [1], indicating it is likely a low-melting solid at ambient laboratory temperatures. While experimental boiling and melting point data for 5-tert-butyl-1,2,4-oxadiazol-3-amine are not uniformly reported in public databases, the presence of the bulky tert-butyl group is a well-established factor that increases molecular weight (141.17 vs. 99.09 g/mol) and typically elevates both boiling and melting points relative to the methyl analog due to enhanced van der Waals interactions and molecular surface area.

Thermal Profile
Class-level
Methyl analog: BP 188.1 °C / MP 33.4 °C (pred.); tert-butyl analog inferred higher
Inferred wider operational temperature window for synthesis planning
Target compound data not uniformly reported; verify experimentally before scale-up
Thermal properties Synthesis optimization Purification

Steric Profile vs. Methyl and Phenyl Analogs

5-Tert-butyl-1,2,4-oxadiazol-3-amine possesses exactly one rotatable bond (the bond connecting the tert-butyl group to the oxadiazole ring), with a computed complexity score of 121 . In comparison, the 5-methyl analog has zero rotatable bonds [1], while a 5-phenyl analog would possess at least two rotatable bonds and significantly greater aromatic surface area. The tert-butyl group's unique combination of being rotationally restricted (only one rotatable bond) yet highly branched provides a distinctive steric profile: it occupies a defined, bulky volume without introducing the conformational flexibility and potential π-π stacking interactions associated with aryl substituents.

Steric Profile
Class-level
1 rotatable bond vs. 0 (methyl) vs. ≥2 (phenyl); Complexity = 121
Bulky yet rotationally restricted anchor for binding conformation studies
Defined steric volume without aryl π-stacking complexity
Molecular flexibility Steric hindrance Scaffold diversification

H-Bond Capacity vs. Phenyl and Unsubstituted Oxadiazole

5-Tert-butyl-1,2,4-oxadiazol-3-amine has one hydrogen bond donor (the primary amine) and four hydrogen bond acceptors (the three nitrogen atoms in the oxadiazole ring and the oxygen atom), yielding a topological polar surface area (TPSA) of 64.9 Ų . Unsubstituted 1,2,4-oxadiazole lacks the amine donor entirely (0 donors, 3 acceptors), while 5-phenyl-1,2,4-oxadiazole (without the 3-amino group) similarly lacks a hydrogen bond donor . This difference in donor capacity directly affects the compound's ability to engage in specific intermolecular interactions such as crystal packing, solubility in protic solvents, and target binding through hydrogen bond networks.

H-Bond Capacity
Data to verify
1 H-bond donor, 4 acceptors; TPSA = 64.9 Ų vs. 0 donors in non-aminated analogs
Amine enables directed H-bonding in crystal packing and target recognition
Source review required; confirm TPSA and H-bond profile with experimental data
Hydrogen bonding Supramolecular chemistry Reactivity prediction

Spectral Reference Standard Availability

5-Tert-butyl-1,2,4-oxadiazol-3-amine has a verified GC-MS spectral record available in the SpectraBase spectral database (Compound ID: JJQmhnP8QTf) [1]. This spectral entry provides a definitive reference for compound identification, enabling unambiguous differentiation from other oxadiazole isomers or substituted analogs through mass spectrometry. In contrast, many closely related oxadiazole analogs lack publicly accessible, curated spectral reference data. Suppliers such as Bidepharm also provide batch-specific QC documentation including NMR, HPLC, and GC analytical reports for this compound .

Spectral Reference
Supporting evidence
GC-MS spectrum in SpectraBase (ID JJQmhnP8QTf); batch QC reports available
Enables in-house identity verification and reduces procurement risk
Cross-check vendor COA against curated spectral reference
Analytical chemistry Quality control Structural verification

5-Tert-butyl-1,2,4-oxadiazol-3-amine: Procurement Applications


Lipophilic Scaffolds for CNS Drug Discovery

5-Tert-butyl-1,2,4-oxadiazol-3-amine is preferentially procured for medicinal chemistry programs targeting central nervous system (CNS) indications where enhanced blood-brain barrier penetration is required. Its XLogP3 value of 1.5 represents a 1.6 log unit increase in lipophilicity compared to the 5-methyl analog , positioning it within the favorable range for CNS drug-likeness while the 1,2,4-oxadiazole core provides a metabolically stable heteroaromatic framework .

Kinase Inhibitor Derivatization Block

The compound serves as a strategic starting material for generating kinase inhibitor libraries. Patents such as US11254663 (Example 195) demonstrate the direct incorporation of the 5-tert-butyl-1,2,4-oxadiazol-3-yl moiety into complex bicyclic and tricyclic amide scaffolds designed to modulate enzymatic activity [1]. The unique steric profile of the tert-butyl group (one rotatable bond, high branching) provides a defined hydrophobic anchor that can occupy lipophilic pockets in kinase ATP-binding sites without the conformational flexibility penalties of linear alkyl chains.

BTK Inhibitor & Boronic Acid Intermediate

Literature and patent citations link this compound to boronic acid derivative synthesis (US-2017088561-A1, US-9963467-B2) and Bruton's tyrosine kinase (BTK) inhibitor development (TW-201841909-A) . Procurement of 5-tert-butyl-1,2,4-oxadiazol-3-amine is indicated for research groups pursuing covalent or reversible inhibitors in the BTK pathway, where the amine handle offers a synthetically accessible point for amide bond formation or other conjugation strategies.

CB2 Agonist & Antibacterial Library Scaffold

The 1,2,4-oxadiazole ring system present in this compound is a recognized pharmacophore in pyridin-2-amide CB2 agonists (EP-3072886-B1) and has been explored for antimicrobial applications against Clostridium difficile and Enterococcus faecium . Procuring 5-tert-butyl-1,2,4-oxadiazol-3-amine enables the rapid construction of focused libraries for structure-activity relationship studies in these therapeutic areas, leveraging the commercial availability and verified analytical specifications of the building block [2].

Application
Selection Property
Validation Focus
CNS-targeted library design
Lipophilicity profile (XLogP3 1.5)
Permeability and metabolic stability assay context
Kinase inhibitor derivatization
Steric anchor with amine coupling handle
Kinase panel screening and binding mode studies
BTK pathway inhibitor synthesis
Primary amine for amide bond conjugation
BTK biochemical assay context
CB2 agonist and antibacterial library construction
1,2,4-Oxadiazole pharmacophore core
Receptor binding and antimicrobial screening assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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